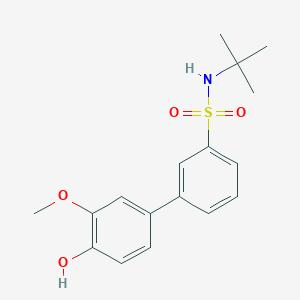
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% (4-t-BSMP) is a chemical compound that has been used in a variety of scientific applications. 4-t-BSMP is a white crystalline solid that is soluble in organic solvents, including ethanol and water. It is a highly stable compound, with a melting point of 146-148°C and a boiling point of 343°C. 4-t-BSMP has been used in a wide range of laboratory experiments, including organic synthesis and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with a variety of molecules, including proteins and nucleic acids, in a manner that is dependent on the specific application. For example, in the synthesis of pharmaceuticals, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with the target molecule in a manner that facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to be non-toxic and not to interact with human cells. However, it is important to note that 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% should be handled with care and appropriate safety precautions should be taken when using this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high stability, low toxicity, and wide range of applications. Additionally, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation of its mechanism of action, development of new synthetic methods using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a reagent, and exploration of its potential applications in drug discovery and development. Additionally, further research is needed to determine the biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further investigation of the structure-activity relationships of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is needed to better understand its potential applications.
Méthodes De Synthèse
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a white crystalline solid. The second step involves the purification of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% by recrystallization from a suitable solvent, such as ethanol.
Applications De Recherche Scientifique
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including organic synthesis and analytical chemistry. In organic synthesis, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In analytical chemistry, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent for the determination of trace amounts of metals and other compounds.
Propriétés
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-15(19)16(11-13)22-4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKKCQYZXHYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

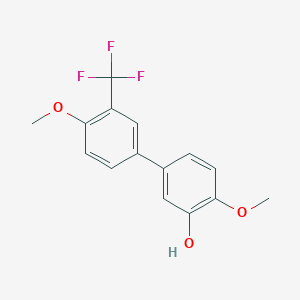
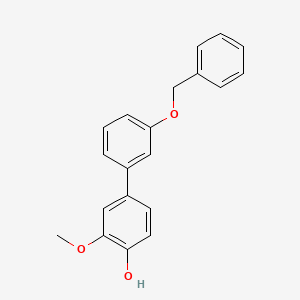
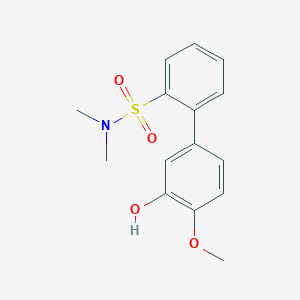
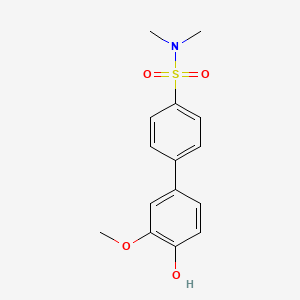
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)
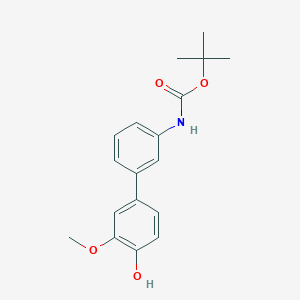
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)


![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
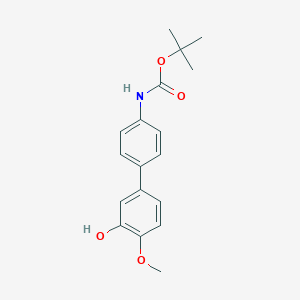
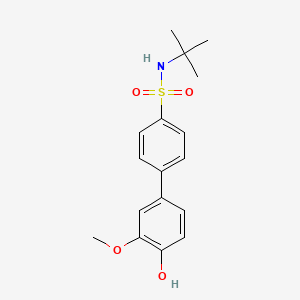
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)